Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate
Description
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a cyclopropyl substituent at the 4-position and a tert-butyl ester group at the 3-position. Its stereochemistry ((3S,4S)) and rigid cyclopropane ring confer unique conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition . The tert-butyl ester group enhances stability and solubility in organic solvents, facilitating its use in multi-step synthetic routes.
Properties
CAS No. |
2137606-24-5 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
BLGXXHUWLGPVMB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CNC[C@@H]1C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CC2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and esterification processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
To contextualize its properties, tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is compared below with structurally analogous compounds, focusing on stereochemistry, substituent effects, and applications.
Structural Analogs
Key Observations :
- Cyclopropane vs. Tetrahydrofuran Rings : The cyclopropane ring in the target compound introduces steric strain and rigidity, enhancing binding affinity in enzyme pockets compared to the more flexible tetrahydrofuran analog .
- Stereochemical Impact : The (3S,4S) configuration optimizes spatial alignment for chiral recognition in asymmetric catalysis, unlike the (3R,4S) isomer in the tetrahydrofuran derivative, which is better suited for polar functional group interactions (e.g., hydrogen bonding in PROTACs).
- Ester Group Variations : The tert-butyl ester improves stability over ethyl or free carboxylic acid analogs, reducing hydrolysis during storage or reaction conditions .
Stability and Handling
- The target compound’s tert-butyl ester reduces hygroscopicity compared to the free carboxylic acid analog, simplifying handling. In contrast, the tetrahydrofuran derivative’s amine group necessitates refrigeration to avoid decomposition .
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